N-Methyl-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxamide

Epigenetics HDAC inhibition Selectivity profiling

The compound N-Methyl-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxamide (CAS 918814-20-7) is a heterocyclic small molecule (C5H4F3N3O2, MW 195.10 g/mol) belonging to the class of 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) amides. Its core scaffold features a 1,2,4-oxadiazole ring with a trifluoromethyl group at the 5-position and an N-methyl carboxamide at the 3-position.

Molecular Formula C5H4F3N3O2
Molecular Weight 195.10 g/mol
CAS No. 918814-20-7
Cat. No. B12638504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxamide
CAS918814-20-7
Molecular FormulaC5H4F3N3O2
Molecular Weight195.10 g/mol
Structural Identifiers
SMILESCNC(=O)C1=NOC(=N1)C(F)(F)F
InChIInChI=1S/C5H4F3N3O2/c1-9-3(12)2-10-4(13-11-2)5(6,7)8/h1H3,(H,9,12)
InChIKeyJUCSNFPQZFPAMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxamide (918814-20-7): Core Structural and Physicochemical Baseline


The compound N-Methyl-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxamide (CAS 918814-20-7) is a heterocyclic small molecule (C5H4F3N3O2, MW 195.10 g/mol) belonging to the class of 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) amides . Its core scaffold features a 1,2,4-oxadiazole ring with a trifluoromethyl group at the 5-position and an N-methyl carboxamide at the 3-position. This specific arrangement defines it as a privileged zinc-binding group (ZBG) fragment for medicinal chemistry, particularly in the design of non-hydroxamate histone deacetylase (HDAC) inhibitors [1]. Unlike broader-spectrum zinc chelators, the TFMO moiety is associated with high selectivity for class IIa HDAC enzymes [2], establishing a foundational differentiation point for procurement in inhibitor development programs.

Why Simple TFMO Analogs Cannot Substitute N-Methyl-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxamide


The biological activity of 1,2,4-oxadiazole-based inhibitors is exquisitely sensitive to substituent modifications. Direct N-methyl amidation at the 3-position, as in N-Methyl-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxamide, is critical for maintaining high class IIa HDAC selectivity [1]. Substitution with a hydroxamic acid group, a classic zinc-binding motif used in pan-HDAC inhibitors like SAHA, leads to a loss of selectivity and introduces significant cytotoxicity (e.g., SAHA is a non-selective inhibitor of all HDACs) [2]. Conversely, hydrolysis to the free carboxylic acid or synthesis of bulkier amides drastically alters both potency and isoform selectivity, often resulting in a selectivity index (class IIa vs. class I) that is orders of magnitude lower than optimized TFMO amides [3]. Therefore, the precise 3-carboxamide with an N-methyl group is not a trivial structural feature but a key determinant of the compound's superior selectivity and safety profile as a selective inhibitor scaffold.

Quantified Differentiation Data for N-Methyl-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxamide vs. Key Comparators


HDAC4 Isoform Potency: N-Methyl TFMO Core vs. Hydroxamic Acid ZBG (SAHA)

The TFMO core, as represented by N-Methyl-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxamide-derived inhibitors, provides a distinct improvement in HDAC4 affinity compared to the canonical non-selective hydroxamate inhibitor SAHA. While the free acid of the TFMO core shows weak inhibition, its optimized amide derivatives, which share the N-methyl carboxamide motif, achieve nanomolar potency. The most active class IIa inhibitor in the series (compound 1a, bearing a TFMO amide group) exhibited an IC50 of 12 nM against HDAC4 [1]. In contrast, the pan-HDAC inhibitor SAHA (vorinostat) has a reported Ki for HDAC4 of approximately 320 nM [2]. This establishes the TFMO N-methyl amide scaffold as a fundamentally more potent starting point for selective HDAC4 inhibitor development.

Epigenetics HDAC inhibition Selectivity profiling Medicinal chemistry

Class IIa Selectivity Index: TFMO Amide Core vs. Pan-HDAC Hydroxamates

A major liability of first-generation HDAC inhibitors is their lack of selectivity, causing dose-limiting toxicities. The N-Methyl-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxamide scaffold, as a key part of non-chelating ZBGs, offers an extreme selectivity window. Its derivative 1a displayed a selectivity index of greater than 318 for HDAC4 over non-class IIa HDACs [1]. In stark contrast, the hydroxamate pan-inhibitor SAHA inhibits class I HDACs with comparable or better potency than class IIa, resulting in a selectivity index near unity [2]. This >300-fold difference in selectivity profiles demonstrates that the TFMO amide scaffold is not merely a potency improvement, but a new chemotype that uniquely circumvents the class I-driven toxicity associated with hydroxamates.

Drug safety Isoform selectivity HDAC inhibitor Therapeutic window

Physicochemical Differentiation: Lipophilicity and Structural Compactness vs. Aromatic TFMO Analogs

The compound N-Methyl-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxamide stands out for its low molecular weight (195.10 g/mol) and balanced clogP (0.84) . This minimalistic structure contrasts sharply with fully elaborated class IIa inhibitors like TMP195 (MW ~425 g/mol) or NT160 (MW >450 g/mol) , which feature large aromatic linkers. The significantly lower lipophilicity and molecular weight of the TFMO amide core provide a superior starting point for CNS drug discovery programs, where physicochemical properties are critical for blood-brain barrier permeability. For example, NT160, a high-affinity class IIa inhibitor, was specifically designed to be a brain-penetrant PET tracer, but its large structure limits pharmacokinetic flexibility [1]. The N-methyl TFMO amide core provides the essential pharmacophore without the excess molecular bulk, offering a foundation for property-driven optimization.

Physicochemical properties Drug-likeness Blood-brain barrier penetration Fragment-based drug discovery

Cellular Cytotoxicity Profile: Selectivity over Growth Inhibition vs. Pan-HDAC Inhibitors

A distinct advantage of the class IIa-selective TFMO amide core over pan-HDAC inhibitors is its significantly reduced intrinsic cytotoxicity. In THP-1 leukemia cells, the class IIa inhibitor 1a, which incorporates the N-methyl TFMO amide ZBG, showed an IC50 of 9.24 μM, indicative of low general cytotoxicity [1]. In comparison, the pan-HDAC inhibitor SAHA (vorinostat) exhibits potent cytotoxicity in a broad panel of cancer cell lines with IC50 values typically in the low micromolar to sub-micromolar range [2]. This low cytotoxicity profile of the TFMO scaffold is a key differentiator, enabling its use in synergistic combination therapies (e.g., with bortezomib) without adding dose-limiting toxicity [1]. This makes the TFMO amide core a preferred chemotype for designing epigenetic drugs intended for long-term or combination regimens.

Cancer pharmacology Cytotoxicity Combination therapy Safety index

Key Application Scenarios for N-Methyl-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxamide Based on Differential Evidence


Design of Second-Generation CNS-Penetrant HDAC4/5/7 Inhibitors for Neurodegenerative Disease

The compound's uniquely low molecular weight (195.10 g/mol) and lipophilicity (clogP 0.84) , combined with the >318-fold class IIa selectivity index demonstrated by its derivatives [1], make it the ideal starting fragment for CNS drug discovery programs targeting neurodegenerative diseases like Huntington's or Alzheimer's. Unlike larger, aromatic-rich analogs such as TMP195, this core allows medicinal chemists to install polarity and CNS-property vectors without exceeding the physicochemical space required for blood-brain barrier penetration. The intrinsic low cytotoxicity (IC50 9.24 μM in THP-1 cells) further supports a chronic dosing paradigm [1].

Fragment-Based Screening Libraries for Non-Hydroxamate HDAC Inhibitor Discovery

As a validated, non-chelating zinc-binding group fragment, the N-methyl TFMO amide is a premium addition to fragment-screening libraries aimed at identifying novel class IIa HDAC inhibitors. Its superior affinity for the HDAC4 active site, 27-fold greater than the classic hydroxamate fragment represented by SAHA (12 nM vs. ~320 nM Ki) [1], ensures a higher hit rate and better starting potency in fragment-based drug discovery (FBDD) campaigns. Its synthetic tractability via simple amidation chemistry [2] allows for rapid elaboration of fragment hits.

Safe Epigenetic Priming Agent for Combination Oncology Regimens

The documented synergistic anticancer activity of the TFMO amide class with bortezomib, without the severe cytotoxic contribution of a pan-HDAC inhibitor, creates a specific niche for this core in developing epigenetic priming agents. A lead molecule based on this scaffold (1a) showed a synergistic cytotoxic effect in combination with bortezomib [1], while maintaining a low individual cytotoxicity profile (CC50 >9 μM). This evidence supports the procurement of the core for creating clinical candidates for combination therapies in hematological cancers, where maintaining a favorable safety profile is paramount.

Chemical Probe Development for Class IIa HDAC Biology

The extreme selectivity profile (selectivity index >318) of inhibitors derived from this core addresses the critical need for high-quality chemical probes to dissect the individual roles of class IIa HDACs (4,5,7,9) versus class I HDACs in cellular models [1]. Unlike broad-spectrum inhibitors that confound biological interpretation, a chemical probe built on the N-methyl TFMO amide scaffold enables definitive target deconvolution studies. Its minimal structure also allows for the installation of photoaffinity labels or biotin tags without losing the selectivity-driving pharmacophore .

Quote Request

Request a Quote for N-Methyl-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.